
3-Fluoro-4-nitroanisole
Overview
Description
3-Fluoro-4-nitroanisole: is an organic compound with the molecular formula C7H6FNO3 . It is a derivative of anisole, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-4-nitroanisole typically involves a multi-step synthesis process. One common method includes the nitration of 3-fluoroanisole, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitroanisole can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 3-Fluoro-4-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Oxidation: 3-Fluoro-4-nitrophenol.
Scientific Research Applications
Organic Synthesis
3-Fluoro-4-nitroanisole serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the preparation of more complex molecules.
Synthesis of Pharmaceuticals
The compound can be utilized in the synthesis of pharmaceutical agents. For instance, it is involved in the production of sulfanilamide and other aminophenol derivatives, which are important in antibacterial drug development . The conversion of nitro compounds like this compound into amines via hydrogenation has been demonstrated to yield high-purity products suitable for medicinal applications .
Electrophilic Fluorination
This compound can also be used in electrophilic fluorination reactions, where it acts as a precursor for introducing fluorine into aromatic compounds. This property is particularly useful for synthesizing radiolabeled compounds for medical imaging and research purposes .
Material Science
In the field of materials science, this compound has been identified as an important organic fluoride-containing intermediate for liquid crystal materials. The demand for such materials is increasing due to their applications in display technologies and other electronic devices .
Liquid Crystals
The incorporation of fluorinated compounds like this compound into liquid crystal formulations enhances their thermal stability and electro-optical properties, making them suitable for advanced display technologies .
Synthesis Methodologies
Recent studies have highlighted improved methodologies for synthesizing this compound with higher yields and reduced energy consumption compared to traditional methods. For example, a novel reaction protocol involving m-fluoroaniline has been developed that significantly enhances the efficiency of synthesis while minimizing by-products .
Method | Yield | Energy Consumption | Notes |
---|---|---|---|
Traditional Synthesis | Low | High | High isomer formation |
Improved Method (m-fluoroaniline) | High | Low | Efficient purification process |
Pharmacological Studies
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity, making them potential candidates for new therapeutic agents . The conversion processes involved have been optimized to ensure high yields of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitroanisole and its derivatives largely depends on the specific application and targetThe fluorine atom can also affect the molecule’s lipophilicity and metabolic stability, which are important factors in drug design .
Comparison with Similar Compounds
- 2-Fluoro-4-nitroanisole
- 4-Fluoro-3-nitroanisole
- 3-Fluoro-2-nitroanisole
Comparison: Compared to its isomers, 3-Fluoro-4-nitroanisole has a unique substitution pattern that can lead to different reactivity and properties. For instance, the position of the nitro and fluorine groups can influence the compound’s electronic distribution and steric effects, which in turn affect its chemical behavior and applications .
Biological Activity
3-Fluoro-4-nitroanisole (CAS: 446-38-8) is a fluorinated aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and agriculture. This article explores its synthesis, biological evaluations, and potential applications based on diverse research findings.
- Molecular Formula : C₇H₆FNO₃
- Molar Mass : 171.13 g/mol
- Density : 1.321 g/cm³
- Melting Point : 57.3 °C
Synthesis
The synthesis of this compound typically involves the nitration of m-fluorophenol. This process yields the desired nitro compound, which can then be further modified for various applications, including medicinal uses and agrochemical formulations .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit potent antitubercular activity. A study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. The most potent derivative had an MIC of 4 μg/mL against both wild-type and rifampin-resistant strains .
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound 3m | 4 | Highly active against M. tuberculosis |
Compound 3e | 64 | Low activity |
Compound 3p | 64 | Low activity |
These findings suggest that the structural modifications around the nitro group can significantly influence the biological activity of the compounds.
Herbicidal Activity
In agricultural contexts, compounds based on the structure of this compound have been evaluated for their herbicidal properties. A preliminary screening indicated that certain derivatives exhibited moderate herbicidal activity against various plant species, including lima bean and corn. The effectiveness was assessed at application rates ranging from 8.96 kg/ha to lower rates, indicating potential for use in crop protection .
Case Studies
-
Antitubercular Screening :
- A study focused on synthesizing and evaluating a series of compounds derived from this compound for their antitubercular properties.
- Results indicated that structural variations could lead to significant differences in efficacy against M. tuberculosis, highlighting the importance of molecular design in drug development.
- Agricultural Applications :
Q & A
Q. What are the critical safety considerations when handling 3-Fluoro-4-nitroanisole in laboratory settings?
Basic
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s severe skin/eye corrosion risk (H314) and respiratory irritation potential (H335) . Work should be conducted in a fume hood to avoid inhalation of vapors or dust. Spills require immediate containment using inert absorbents (e.g., vermiculite), and waste must be disposed of as hazardous organic corrosive solids (UN3261, Packing Group II) .
Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?
Basic
The compound is typically synthesized via nitration of 3-fluoroanisole under controlled conditions. A key challenge is avoiding over-nitration, which can yield undesired regioisomers. Methodologically, slow addition of nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C improves selectivity. Post-reaction, purification via recrystallization (using ethanol/water) is critical to isolate the product from byproducts like 3-fluoro-2-nitroanisole .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
Basic
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. Nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) confirms regiochemistry: the fluorine atom at C3 and nitro group at C4 produce distinct splitting patterns. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 171.03 .
Q. How can researchers design studies to investigate the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Advanced
Experimental design should focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and base strength) to activate the nitro group as a directing moiety. For example, using DMF as a solvent with K₂CO₃ at 80°C facilitates substitution at the C4 position. Kinetic studies via in-situ FTIR or HPLC can track intermediate formation. Computational tools (DFT calculations) may predict transition states and regioselectivity .
Q. What strategies resolve contradictions in reported yields for SNAr reactions involving this compound?
Advanced
Yield discrepancies often stem from competing side reactions (e.g., demethylation of the methoxy group). Systematic analysis involves:
- Control experiments to identify side products (e.g., LC-MS profiling).
- Isotopic labeling (e.g., deuterated methanol) to trace methoxy group stability.
- Reaction monitoring via real-time NMR or Raman spectroscopy to optimize reaction termination points .
Q. How can environmental hazards of this compound be assessed in ecotoxicology studies?
Advanced
Aquatic toxicity (H412) requires testing under OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction). Biodegradability is assessed via closed-bottle tests (OECD 301D), while bioaccumulation potential is modeled using logP values (calculated as ~1.32) . Mitigation strategies include photocatalytic degradation studies using TiO₂ nanoparticles under UV light .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Advanced
Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets can calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular electrostatic potential (MESP) maps identify electrophilic/nucleophilic sites, aiding in mechanistic studies of SNAr reactions. Solvent effects are modeled using the polarizable continuum model (PCM) .
Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound derivatives?
Advanced
Comparative studies using analogues (e.g., 4-Fluoro-3-nitroaniline, 3-Fluoro-4-nitrobenzoic acid) reveal structure-activity relationships. For instance, replacing the methoxy group with an amine (to form 3-Fluoro-4-nitroaniline) increases hydrogen-bonding potential, which can be quantified via surface plasmon resonance (SPR) binding assays .
Q. What methodologies validate the stability of this compound under varying storage conditions?
Advanced
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., nitro group reduction to amine). Light sensitivity is assessed via ICH Q1B photostability testing. Solid-state stability is monitored using differential scanning calorimetry (DSC) to identify polymorphic transitions .
Q. How can researchers address conflicting spectral data (e.g., NMR shifts) for this compound in different solvents?
Advanced
Solvent-induced shifts are resolved by referencing to internal standards (e.g., TMS) and reporting data in multiple solvents (CDCl₃, DMSO-d₆). Quantum mechanical calculations (e.g., gauge-including atomic orbitals in NMR simulations) reconcile experimental vs. theoretical chemical shifts. Collaborative data-sharing platforms (e.g., NIST Chemistry WebBook) provide benchmark spectra for validation .
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEJCMKVJYUUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340560 | |
Record name | 3-Fluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-38-8 | |
Record name | 3-Fluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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